molecular formula C14H11NO2 B1673311 N-Acetylphenoxazine CAS No. 6192-43-4

N-Acetylphenoxazine

Cat. No.: B1673311
CAS No.: 6192-43-4
M. Wt: 225.24 g/mol
InChI Key: MXVOQCUXOQFIHU-UHFFFAOYSA-N
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Description

HJ-PI01 is a novel compound identified as a potent inhibitor of the serine/threonine kinase Pim-2. Pim-2 plays a crucial role in the metastasis of breast cancer through the persistent activation of the signal transducer and activator of transcription 3 (STAT3) pathway. HJ-PI01 has shown significant anti-tumor activity by inducing apoptosis and autophagic cell death in triple-negative human breast cancer cells .

Preparation Methods

The synthesis of HJ-PI01 involves several steps, including in silico analysis, molecular docking, and molecular dynamics simulations. The compound was designed based on the structural characteristics of Pim-2. A total of 15 compounds (HJ-PI01 to HJ-P015) were synthesized, with HJ-PI01 showing the most potent anti-proliferative activity . The synthetic route includes the following steps:

Mechanism of Action

HJ-PI01 exerts its effects by targeting Pim-2, a serine/threonine kinase involved in cancer cell proliferation and survival. The compound induces apoptosis through death receptor-dependent and mitochondrial pathways. It also promotes autophagic cell death by modulating the expression of key proteins involved in these processes . The molecular targets and pathways involved include:

Properties

CAS No.

6192-43-4

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenoxazin-10-ylethanone

InChI

InChI=1S/C14H11NO2/c1-10(16)15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3

InChI Key

MXVOQCUXOQFIHU-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Canonical SMILES

CC(=O)N1C2=CC=CC=C2OC3=CC=CC=C31

Appearance

Solid powder

Key on ui other cas no.

6192-43-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HJPI01;  HJ-PI01;  HJ PI01

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylphenoxazine
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N-Acetylphenoxazine
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N-Acetylphenoxazine
Reactant of Route 4
N-Acetylphenoxazine
Reactant of Route 5
N-Acetylphenoxazine
Reactant of Route 6
N-Acetylphenoxazine

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